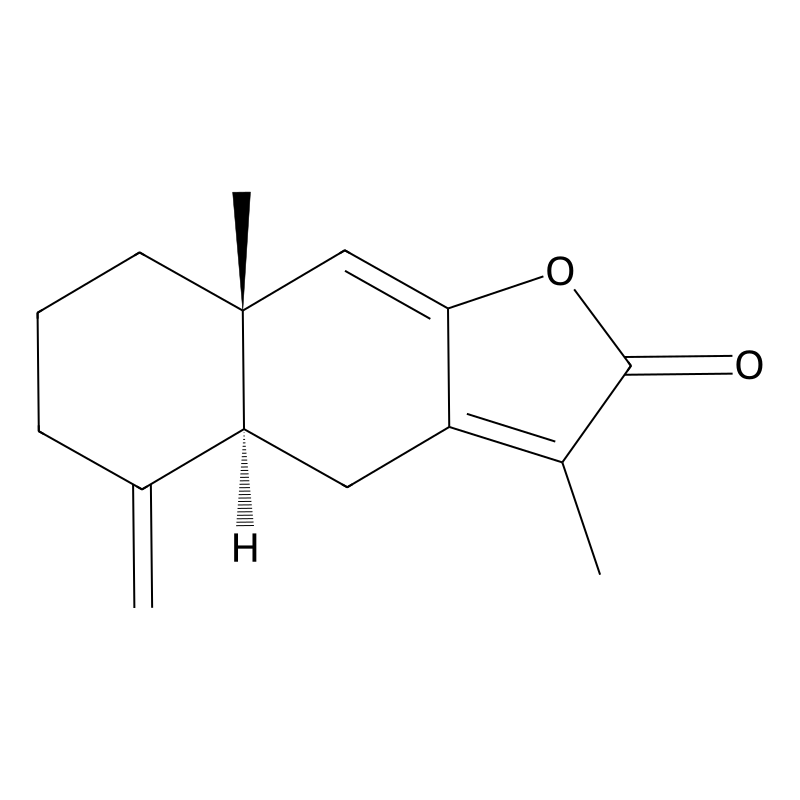

Atractylenolide I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Atractylenolide I is a naturally occurring sesquiterpene lactone found in the rhizome (underground stem) of Atractylodes macrocephala, a plant widely used in Traditional Chinese Medicine []. This compound has attracted significant scientific interest due to its diverse range of potential therapeutic applications.

Anti-inflammatory and Anti-angiogenic Properties

One of the most studied aspects of Atractylenolide I is its anti-inflammatory activity. Research suggests it may work by inhibiting the Toll-like receptor 4 (TLR4) pathway, a crucial player in the inflammatory response []. Additionally, Atractylenolide I has shown promise in suppressing angiogenesis, the formation of new blood vessels, which is critical for tumor growth []. These findings hold promise for developing Atractylenolide I-based therapies for inflammatory diseases and cancer.

Atractylenolide I is a bioactive compound derived from the plant Atractylodes macrocephala, a traditional medicinal herb used in Chinese medicine. This compound belongs to the class of sesquiterpenoid lactones and is characterized by its unique structural features, which contribute to its diverse biological activities. Atractylenolide I has garnered attention for its potential therapeutic effects, particularly in the context of liver protection and anti-inflammatory activities.

Atractylenolide I exhibits various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties [, , ]. The mechanisms behind these effects are still under investigation, but some studies suggest it might work through:

- Inhibiting inflammatory mediators: Atractylenolide I might suppress the production of pro-inflammatory molecules like tumor necrosis factor-alpha (TNF-α) [].

- Interacting with cellular signaling pathways: The compound might modulate pathways like JAK2/STAT3 signaling, which are involved in cell growth and inflammation [].

- Acting as a TLR4 antagonist: Atractylenolide I might interfere with Toll-like receptor 4 (TLR4), a key player in the immune response [].

Atractylenolide I exhibits a range of biological activities, including:

- Hepatoprotective Effects: It has been shown to ameliorate liver injury induced by acetaminophen through antioxidant mechanisms and by reducing inflammation via the TLR4/MAPKs/NF-κB signaling pathways .

- Anticancer Properties: Research indicates that Atractylenolide I induces apoptosis in colorectal cancer cells and enhances sensitivity to chemotherapeutic agents like oxaliplatin by modulating glycolysis and inhibiting specific signaling pathways such as JAK2/STAT3 .

- Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

The synthesis of Atractylenolide I can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting Atractylenolide I from the rhizomes of Atractylodes macrocephala using solvent extraction techniques.

- Chemical Synthesis: Synthetic approaches have been developed, including total synthesis and semi-synthesis from simpler precursors. These methods often involve multi-step reactions that require careful control of conditions to yield pure Atractylenolide I.

- Biotransformation: Recent studies have explored biotransformation techniques using microbial systems to convert related compounds into Atractylenolide I, enhancing sustainability in its production .

Atractylenolide I has several applications in both traditional and modern medicine:

- Traditional Medicine: Used in herbal formulations for digestive health and as an anti-inflammatory agent.

- Pharmaceutical Development: Investigated for its potential as a hepatoprotective agent and in cancer therapy due to its ability to induce apoptosis and enhance drug sensitivity .

- Nutraceuticals: As a dietary supplement, it is considered for its antioxidant properties.

Studies on the interactions of Atractylenolide I with other compounds reveal its potential synergistic effects. For instance, it has been shown to enhance the efficacy of immune checkpoint blockade therapies by improving tumor antigen presentation . Furthermore, its interactions with various signaling pathways suggest that it could be used in combination therapies for enhanced therapeutic outcomes.

Several compounds share structural similarities with Atractylenolide I, including:

Comparison TableCompound Structural Similarity Key Activity Unique Features Atractylenolide I Yes Hepatoprotective, anticancer Induces apoptosis via JAK2/STAT3 pathway Atractylenolide II Yes Anti-inflammatory Less potent hepatoprotective activity Atractylenolide III Yes Gastroprotective Does not exhibit significant anticancer effects Costunolide Yes Anti-inflammatory Limited hepatoprotective effects

| Compound | Structural Similarity | Key Activity | Unique Features |

|---|---|---|---|

| Atractylenolide I | Yes | Hepatoprotective, anticancer | Induces apoptosis via JAK2/STAT3 pathway |

| Atractylenolide II | Yes | Anti-inflammatory | Less potent hepatoprotective activity |

| Atractylenolide III | Yes | Gastroprotective | Does not exhibit significant anticancer effects |

| Costunolide | Yes | Anti-inflammatory | Limited hepatoprotective effects |

Molecular Formula and Stereochemical Configuration

Atractylenolide I possesses the molecular formula C₁₅H₁₈O₂, representing a sesquiterpene lactone with a molecular weight of 230.30 grams per mole [1] [2] [3]. The compound exhibits a monoisotopic mass of 230.130680 Da and an exact mass of 230.130676 Da, confirming its precise atomic composition [1] [5]. The Chemical Abstracts Service registry number for atractylenolide I is 73069-13-3, providing unambiguous identification within chemical databases [1] [2] [3].

The stereochemical configuration of atractylenolide I is characterized by the presence of two defined stereocenters within its tricyclic framework [1] [6]. The absolute configuration is designated as (4aS,8aS), indicating S-configuration at both the C-4a and C-8a positions [1] [9]. This stereochemical arrangement results in a chiral molecule with no symmetry elements, contributing to its specific three-dimensional structure and biological activity [6].

Table 1: Physical and Chemical Properties of Atractylenolide I

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₂ |

| Molecular Weight (g/mol) | 230.30 |

| Monoisotopic Mass (Da) | 230.130680 |

| Exact Mass (Da) | 230.130676 |

| Density (g/cm³) | 1.1±0.1 |

| Melting Point (°C) | 121-123 |

| Boiling Point (°C) | 405.0±44.0 at 760 mmHg |

| Flash Point (°C) | 170.8±25.9 |

| Vapour Pressure (mmHg at 25°C) | 0.0±0.9 |

| Index of Refraction | 1.555 |

| LogP | 3.77 |

| Polar Surface Area (Ų) | 26.30 |

| Physical Form | Powder or crystals |

| Color | Light yellow |

Table 2: Stereochemical Configuration of Atractylenolide I

| Parameter | Value | Description |

|---|---|---|

| Stereochemical Centers | 2 defined stereocentres | Two asymmetric carbon atoms |

| Configuration at C-4a | S | S-configuration at position 4a |

| Configuration at C-8a | S | S-configuration at position 8a |

| Absolute Configuration | (4aS,8aS) | Both stereocenters have S configuration |

| Chiral Centers | C-4a, C-8a | Two chiral carbon atoms in the ring system |

| Stereoisomers | 4 possible stereoisomers | Four theoretical stereoisomers possible |

| Molecular Symmetry | No symmetry elements | Asymmetric molecule |

The compound demonstrates hydrophobic characteristics with a LogP value of 3.77, indicating favorable lipophilicity for membrane interactions [9]. The polar surface area of 26.30 Ų reflects the limited polar functionality contributed primarily by the lactone oxygen atoms [9].

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for atractylenolide I is (4aS,8aS)-3,8a-dimethyl-5-methylene-4a,5,6,7,8,8a-hexahydronaphtho[2,3-b]furan-2(4H)-one [1] [9]. This designation precisely describes the compound's tricyclic structure, incorporating a naphthalene-fused furanone ring system with specific substitution patterns and stereochemical descriptors.

Alternative systematic names include (4aS,8aS)-3,8a-dimethyl-5-methylidene-4a,5,6,7,8,8a-hexahydronaphtho[2,3-b]furan-2(4H)-one and (4aS,8aS)-3,8a-dimethyl-5-methylidene-2H,4H,4aH,5H,6H,7H,8H,8aH-naphtho[2,3-b]furan-2-one [1]. The Chemical Abstracts Service index name is documented as Naphtho[2,3-b]furan-2(4H)-one, 4a,5,6,7,8,8a-hexahydro-3,8a-dimethyl-5-methylene-, (4aS,8aS)- [1] [9].

From a taxonomic perspective, atractylenolide I belongs to the sesquiterpenoid class of natural products, specifically categorized as a sesquiterpene lactone [2] [3] [5]. The compound is classified within the eudesmane-type sesquiterpenes, characterized by a bicyclic structure with a fused lactone ring [6]. This classification places atractylenolide I among a diverse group of bioactive natural products derived from the sesquiterpene biosynthetic pathway.

The Simplified Molecular Input Line Entry System representation for atractylenolide I is C=C1CCCC@@(C)[C@@]1([H])CC2=C(C)C3=O, providing a standardized notation for computational analysis [1] [7]. The International Chemical Identifier key ZTVSGQPHMUYCRX-SWLSCSKDSA-N serves as a unique molecular identifier across chemical databases [7].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural elucidation of atractylenolide I, providing comprehensive information about the compound's connectivity and stereochemical features [12] [14]. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals corresponding to the tricyclic sesquiterpene framework, including distinct resonances for the exocyclic methylene group and the lactone functionality [14] [15].

The Carbon-13 Nuclear Magnetic Resonance spectrum of atractylenolide I displays fifteen distinct carbon signals, consistent with the molecular formula C₁₅H₁₈O₂ [12] [14]. Key spectroscopic features include the carbonyl carbon of the lactone ring, typically appearing in the range of 170-180 parts per million, and the olefinic carbons associated with the exocyclic double bond [14]. The methyl carbon signals provide important structural information for distinguishing atractylenolide I from related sesquiterpene lactones [15].

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy, have been employed to establish the complete connectivity pattern and spatial relationships within the atractylenolide I structure [12] [14]. These advanced spectroscopic methods enable unambiguous assignment of proton and carbon signals, facilitating accurate structural determination and stereochemical confirmation [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of atractylenolide I reveals distinctive fragmentation patterns that serve as diagnostic fingerprints for compound identification [17] [18] [19]. Under positive electrospray ionization conditions, atractylenolide I generates a protonated molecular ion at m/z 231.00 [M+H]⁺, which undergoes characteristic fragmentation to produce several diagnostic product ions [18] [19].

The most abundant fragment ion appears at m/z 185.09, corresponding to the loss of a C₄H₈ moiety from the protonated molecular ion [18] [19]. This fragmentation pattern is distinctive for atractylenolide I and differs significantly from the fragmentation behavior of related atractylenolides II and III [18]. Additional fragment ions observed at m/z 177.09 and m/z 175.11 result from alternative fragmentation pathways involving the loss of different molecular fragments [20].

Table 3: Mass Spectrometric Fragmentation Patterns of Atractylenolide I

| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Fragmentation Pattern | Relative Intensity |

|---|---|---|---|---|

| Positive ESI-MS | 231.00 [M+H]⁺ | 185.09 | [M+H-C₄H₈]⁺ | Highest |

| Positive ESI-MS | 231.00 [M+H]⁺ | 177.09 | [M+H-C₄H₈]⁺ | High |

| Positive ESI-MS | 231.00 [M+H]⁺ | 175.11 | [M+H-CO-C₂H₄]⁺ | Medium |

| Positive ESI-MS | 231.00 [M+H]⁺ | 163.00 | [M+H-C₅H₈]⁺ | Medium |

| Negative ESI-MS | 229.00 [M-H]⁻ | 201.00 | [M-H-CO]⁻ | High |

| Negative ESI-MS | 229.00 [M-H]⁻ | 173.00 | [M-H-C₄H₈]⁻ | Medium |

Tandem mass spectrometry experiments utilizing ion trap instrumentation have provided detailed insights into the fragmentation mechanisms of atractylenolide I [17] [19]. The compound exhibits characteristic losses associated with sesquiterpene lactones, including the elimination of water molecules and carbon monoxide from the lactone functionality [17] [20]. These fragmentation patterns enable differentiation of atractylenolide I from structurally related compounds and support quantitative analytical applications [13] [18].

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides the most definitive structural characterization of atractylenolide I, offering precise three-dimensional atomic coordinates and bond parameters [22] [23]. Single crystal diffraction studies require the preparation of high-quality crystals suitable for X-ray analysis, which can be achieved through controlled crystallization from appropriate solvent systems [22] [25].

The crystallographic data for atractylenolide I confirm the tricyclic sesquiterpene lactone structure with the absolute configuration (4aS,8aS) [1] [26]. X-ray analysis reveals detailed bond lengths, bond angles, and torsional angles within the molecular framework, providing quantitative structural parameters that support theoretical calculations and structure-activity relationships [26]. The crystal structure demonstrates the three-dimensional arrangement of the exocyclic methylene group and the spatial orientation of the lactone ring relative to the bicyclic terpene framework.

Crystallographic studies have also provided insights into the conformational preferences of atractylenolide I, particularly regarding the torsion angle between the sesquiterpene skeleton and the lactone ring [6]. Research has determined that atractylenolide I exhibits a sesquiterpene-lactone torsion angle of 176.8°, which differs significantly from related compounds and influences molecular interactions with biological targets [6]. This conformational analysis has important implications for understanding the compound's binding properties and biological activity profiles.

Table 4: Solubility Data for Atractylenolide I

| Solvent | Solubility | Notes |

|---|---|---|

| Dimethyl sulfoxide | 46 mg/mL (199.73 mM) | Ultrasonic treatment recommended |

| Methanol | 1 mg/mL (clear, colorless) | Clear, colorless solution |

| Ethanol | 46 mg/mL (199.73 mM) | Good solubility |

| Water | Insoluble | Practically insoluble |

| Chloroform | Soluble | Good solubility for extraction |

| Dichloromethane | Soluble | Good solubility for extraction |

| Ethyl Acetate | Soluble | Good solubility for extraction |

| Acetone | Soluble | Good solubility for extraction |

Ultra-Performance Liquid Chromatography (UPLC) Protocols

Ultra-Performance Liquid Chromatography represents the most widely adopted analytical approach for atractylenolide I quantification, offering superior resolution and sensitivity compared to conventional high-performance liquid chromatography methods [1] [2]. The development of UPLC protocols for atractylenolide I analysis has been extensively documented across multiple research investigations, with consistent emphasis on optimizing chromatographic conditions to achieve maximum analytical performance.

Column selection constitutes a critical parameter in UPLC method development for atractylenolide I analysis. The Waters BEH C18 column (2.1 mm × 100 mm, 1.7 μm) has emerged as the preferred stationary phase across numerous studies, demonstrating exceptional performance in terms of peak shape, resolution, and retention time reproducibility [2] [3]. Alternative column configurations include the Thermo Hypersil GOLD C18 column (2.1 mm × 100 mm, 1.9 μm), which has proven equally effective in achieving baseline separation of atractylenolide I from related compounds [4]. The smaller particle size of these columns, typically ranging from 1.7 to 1.9 μm, facilitates enhanced mass transfer kinetics and improved chromatographic efficiency.

Mobile phase optimization represents another fundamental aspect of UPLC method development. The most successful mobile phase systems incorporate acetonitrile-water combinations with acidic modifiers to improve ionization efficiency and peak symmetry [2] [5]. The addition of 0.1% formic acid to both aqueous and organic phases has been consistently demonstrated to enhance signal intensity and chromatographic performance [6] [5]. Gradient elution protocols are typically employed to achieve optimal separation, with initial conditions favoring higher water content gradually transitioning to acetonitrile-rich conditions throughout the analytical run.

Flow rate optimization studies have established that rates between 0.25 and 0.30 mL/min provide the optimal balance between analytical throughput and chromatographic resolution [6] [5]. Column temperature control at 35-40°C has been shown to improve peak symmetry and reduce analysis time while maintaining reproducible retention times [5]. Injection volumes are typically maintained between 1-5 μL to prevent column overloading while ensuring adequate signal-to-noise ratios for quantitative analysis.

Detection wavelength selection for ultraviolet detection has been established at 235 nm, corresponding to the characteristic absorption maximum of atractylenolide I [2]. This wavelength provides optimal sensitivity while minimizing interference from matrix components and related sesquiterpene lactones present in botanical extracts.

The following table summarizes key UPLC parameters across multiple validated studies:

| Study | Column | Mobile Phase | Flow Rate (mL/min) | Column Temperature (°C) | Injection Volume (μL) | Detection Wavelength (nm) |

|---|---|---|---|---|---|---|

| Chen et al. (2017) | Waters BEH C18 (2.1 mm × 100 mm, 1.7 μm) | Acetonitrile-water (235 nm) | - | - | - | 235 |

| PMC Study (2018) | Waters BEH C18 (2.1 mm × 100 mm, 1.7 μm) | Acetonitrile-water | - | - | - | - |

| Zhao et al. (2024) | Waters BEH C18 (100 mm × 2.1 mm, 1.8 μm) | 0.1% formic acid water (A) and 0.1% formic acid acetonitrile (B) | 0.30 | 40 | 1 | - |

| ACS Omega (2018) | Thermo Hypersil GOLD C18 (2.1 mm × 100 mm, 1.9 μm) | Water-acetonitrile with 0.1% formic acid | 0.25 | 35 | 5 | - |

High-Speed Countercurrent Chromatography (HSCCC) Applications

High-Speed Countercurrent Chromatography has emerged as a powerful preparative technique for atractylenolide I isolation and purification from complex botanical matrices [7] [8]. This liquid-liquid chromatography approach offers distinct advantages over conventional solid-phase chromatography, including complete sample recovery, minimal peak tailing, and the ability to handle large sample loads without permanent sample adsorption [9].

The development of HSCCC methods for atractylenolide I separation requires careful optimization of the two-phase solvent system, which serves as both the mobile and stationary phases. The most successful solvent system reported for atractylenolide compounds utilizes light petroleum (60-90°C)-ethyl acetate-ethanol-water in a 4:1:4:1 volume ratio [7] [8]. This quaternary solvent system provides optimal partition coefficients for atractylenolide I and related compounds, enabling effective separation with high purity and recovery rates.

The selection of appropriate two-phase solvent systems is critical for successful HSCCC separations. The partition coefficient (K) of atractylenolide I in the chosen solvent system must fall within the optimal range of 0.5-2.0 to ensure adequate retention and resolution [9]. Systems with K values outside this range result in either insufficient retention (K < 0.5) or excessively long elution times (K > 2.0), compromising separation efficiency.

Dual-mode elution has been successfully employed to reduce separation time while maintaining high resolution. This technique involves switching the mobile phase direction during the chromatographic run, allowing for more efficient separation of closely related compounds [7] [8]. The implementation of dual-mode elution has demonstrated superior performance compared to conventional normal-mode elution, achieving shorter analysis times while preserving separation quality.

Column capacity represents a crucial parameter in preparative HSCCC applications. Studies have demonstrated successful separations using column volumes ranging from 230 mL to 1000 mL, with larger columns accommodating proportionally greater sample loads [7] [8] [9]. The relationship between sample load and column volume follows an exponential pattern, with optimal sample loads typically ranging from 1-5% of the column volume for complex botanical extracts.

The following table presents key HSCCC parameters from validated studies:

| Study | Solvent System | Column Volume (mL) | Elution Mode | Recovery (%) | Purity (%) | Sample Load (mg) |

|---|---|---|---|---|---|---|

| Zhao & He (2006) | Light petroleum (60-90°C)-ethyl acetate-ethanol-water (4:1:4:1 v/v) | 1000 | Dual-mode | 95.4 (Atractylenolide III) | 99.0 (Atractylenolide III) | 1000 |

| Zhao & He (2006) | Light petroleum (60-90°C)-ethyl acetate-ethanol-water (4:1:4:1 v/v) | 1000 | Dual-mode | 92.6 (Atractylon) | 97.8 (Atractylon) | 1000 |

| Counter-current Review (2014) | Various two-phase systems | 230-1000 | Normal/dual-mode | 95-100 | 95-99 | 100-1000 |

Operational parameters for HSCCC require careful optimization to achieve maximum separation efficiency. Revolution speed typically ranges from 800-1000 rpm, providing adequate centrifugal force to maintain stationary phase retention while allowing mobile phase flow. Flow rate optimization is essential, with typical values ranging from 1-3 mL/min depending on column capacity and sample complexity [9]. Temperature control at ambient conditions (20-25°C) is generally sufficient for most atractylenolide I separations, though elevated temperatures may be employed to improve mass transfer kinetics in specific applications.

Mass Spectrometric Detection Strategies

Ion-Trap MS/MS Configuration Parameters

Ion-trap mass spectrometry has proven highly effective for atractylenolide I quantification, offering exceptional sensitivity and selectivity through multi-stage fragmentation capabilities [4] [6]. The configuration of ion-trap parameters requires systematic optimization to achieve maximum analytical performance while maintaining reproducible results across different sample matrices.

Electrospray ionization in positive ion mode has been universally adopted for atractylenolide I analysis, providing superior sensitivity compared to negative ion mode [4] [6] [10]. The protonated molecular ion [M+H]+ at m/z 231 represents the primary precursor ion for subsequent fragmentation studies. Optimization of electrospray ionization parameters is essential for achieving consistent ionization efficiency and signal stability.

Source temperature optimization studies have established that capillary temperatures between 270-300°C provide optimal ionization conditions for atractylenolide I [4] [6]. Higher temperatures may lead to thermal decomposition of the target compound, while lower temperatures result in reduced ionization efficiency. The spray voltage typically ranges from 3.0-5.0 kV, with higher voltages improving sensitivity but potentially increasing background noise.

Gas flow parameters require careful optimization to achieve stable electrospray conditions. Sheath gas flow rates between 40-50 arbitrary units and auxiliary gas flows of 20-30 arbitrary units have been demonstrated to provide optimal ionization stability [4] [6]. The balance between these parameters is critical, as excessive gas flows can destabilize the electrospray while insufficient flows result in poor ionization efficiency.

Fragmentation pattern studies have revealed that atractylenolide I undergoes characteristic fragmentation to produce a primary product ion at m/z 185, corresponding to the loss of C2H6O (46 Da) from the protonated molecular ion [4] [6] [11]. This fragmentation pathway is consistent across different ion-trap configurations and provides a reliable transition for quantitative analysis. Secondary fragmentation produces ions at m/z 157 and 143, which can be utilized for confirmation purposes in multi-stage MS experiments.

The following table summarizes optimized ion-trap MS parameters:

| Study | Ionization Mode | MRM Transition (m/z) | Collision Energy (V) | Declustering Potential (V) | Sheath Gas (arb units) | Auxiliary Gas (arb units) | Capillary Temperature (°C) | Spray Voltage (kV) |

|---|---|---|---|---|---|---|---|---|

| Chen et al. (2012) | ESI+ | 231.1 → 185.1 | - | - | 50 | 30 | 280 | 5.0 |

| Zhao et al. (2024) | ESI+ | 231.1 → 185.1 | 25.68 | 116 | - | - | - | - |

| Akjournals (2019) | ESI+ | 231.1 → 185.1 | - | - | - | - | - | - |

| ACS Omega (2018) | ESI+ | 231.00 → 185.09 | - | - | 50 | 20 | 280 | - |

Multiple Reaction Monitoring (MRM) Optimization

Multiple Reaction Monitoring represents the gold standard for quantitative mass spectrometry analysis of atractylenolide I, providing unmatched selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions [1] [11] [12]. The optimization of MRM parameters requires systematic evaluation of collision energies, dwell times, and transition selections to achieve maximum analytical performance.

Transition selection for atractylenolide I MRM analysis is based on the characteristic fragmentation pattern of the protonated molecular ion. The primary transition m/z 231.1 → 185.1 has been universally adopted across multiple studies due to its high intensity and specificity [1] [11] [12]. This transition corresponds to the loss of ethanol (C2H6O) from the protonated molecular ion, producing a stable product ion that provides excellent signal-to-noise ratios in complex matrices.

Collision energy optimization is critical for achieving maximum product ion intensity while maintaining reproducible fragmentation. Studies have demonstrated that collision energies between 20-30 V provide optimal fragmentation efficiency for the 231.1 → 185.1 transition [5] [12]. Higher collision energies may lead to over-fragmentation and reduced product ion intensity, while lower energies result in insufficient fragmentation and poor sensitivity.

Declustering potential optimization affects the transmission of precursor ions from the ion source to the analyzer. Values between 100-120 V have been shown to provide optimal precursor ion transmission for atractylenolide I [5]. The declustering potential must be carefully balanced to prevent excessive in-source fragmentation while ensuring efficient ion transmission.

Dwell time optimization involves balancing the need for adequate signal accumulation with the requirement for sufficient data points across chromatographic peaks. Typical dwell times range from 50-200 milliseconds, with longer dwell times improving sensitivity but potentially compromising chromatographic resolution in fast LC separations [12]. The selection of appropriate dwell times depends on the chromatographic peak width and the number of concurrent transitions being monitored.

Matrix effect evaluation represents a critical aspect of MRM method validation. Ion suppression or enhancement can significantly impact quantitative accuracy, particularly in complex botanical matrices containing numerous co-eluting compounds [12]. Post-extraction spike recovery studies are essential for assessing matrix effects and determining whether internal standard correction is necessary.

The optimization of MRM parameters has enabled the development of highly sensitive and selective methods for atractylenolide I quantification. Detection limits as low as 0.3-0.6 ng/mL have been achieved in plasma matrices, with linear dynamic ranges spanning 3-4 orders of magnitude [1] [11]. These performance characteristics make MRM-based methods suitable for both pharmacokinetic studies and quality control applications in botanical products.

Validation Parameters for Analytical Assays

Linearity Range and Limit of Quantification

The establishment of appropriate linearity ranges for atractylenolide I quantification represents a fundamental requirement for analytical method validation, ensuring accurate and precise measurements across the expected concentration range in diverse sample matrices [1] [4] [11] [13]. Comprehensive linearity studies have been conducted across multiple analytical platforms, providing robust data on the quantitative performance of different methodological approaches.

Linear dynamic range studies have demonstrated that atractylenolide I exhibits excellent linearity across wide concentration ranges, with correlation coefficients consistently exceeding 0.995 in validated methods [1] [4] [11] [13]. The specific linear range depends on the analytical technique employed, with liquid chromatography-mass spectrometry methods typically achieving broader dynamic ranges compared to ultraviolet detection approaches.

For plasma bioanalysis applications, linear ranges typically span from 1-5000 ng/mL, accommodating the wide concentration range encountered in pharmacokinetic studies [1] [11]. The lower limit of quantification (LLOQ) values range from 1.0-3.2 ng/mL, providing adequate sensitivity for bioanalytical applications where atractylenolide I concentrations may be relatively low following oral administration of botanical extracts.

In plant material analysis, linear ranges are typically established in the μg/mL range to accommodate the higher concentrations encountered in botanical extracts [4] [13]. Linear ranges of 0.47-30.00 μg/mL have been successfully validated, with correlation coefficients ranging from 0.9976-0.9991 [13]. These ranges provide adequate coverage for quality control applications in botanical product analysis.

The limit of detection (LOD) represents the lowest concentration at which atractylenolide I can be reliably detected, typically defined as the concentration producing a signal-to-noise ratio of 3:1. LOD values range from 0.3-43 ng/mL depending on the analytical method and matrix complexity [1] [4] [11] [13]. More sensitive methods utilizing tandem mass spectrometry achieve lower LOD values compared to ultraviolet detection approaches.

The limit of quantification (LOQ) is defined as the lowest concentration at which atractylenolide I can be quantified with acceptable precision and accuracy, typically corresponding to a signal-to-noise ratio of 10:1. LOQ values range from 1.0-146 ng/mL across different analytical methods and matrices [1] [4] [11] [13]. The significant variation in LOQ values reflects differences in analytical sensitivity, matrix complexity, and instrument configuration.

Calibration curve construction requires careful consideration of concentration point selection and weighting factors to achieve optimal linearity. Most validated methods employ 6-8 calibration points distributed across the linear range, with appropriate weighting (typically 1/x or 1/x²) to account for heteroscedasticity at lower concentrations [1] [11] [12]. The use of appropriate weighting factors is essential for maintaining accuracy across the entire calibration range.

The following table presents linearity and sensitivity parameters from validated analytical methods:

| Study | Linear Range | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) | Intraday Precision (RSD %) | Interday Precision (RSD %) | Accuracy (%) | Recovery (%) |

|---|---|---|---|---|---|---|---|---|

| Chen et al. (2012) | 2.0-5000 ng/mL | >0.9979 | 0.6 | 2.0 | - | - | 91.4 | 91.4 |

| ACS Omega (2018) | 0.47-30.00 μg/mL | 0.9976-0.9991 | 23-43 | 78-146 | 1.97-12.32 | 3.19-12.03 | 83.50-101.93 | 83.50-101.93 |

| Akjournals (2019) | 1-1000 ng/mL | 0.9964 | 0.5 | 1.0 | ≤12 | ≤10 | 91.0-109.0 | 86.2-96.3 |

| PMC Study (2018) | 3.2-350 ng/mL | 0.9919 | - | 3.2 | ≤15 | ≤15 | ±2.38 | >71.90 |

Precision and Accuracy Assessments

Precision and accuracy evaluations constitute essential components of analytical method validation, ensuring that quantitative measurements of atractylenolide I are both reproducible and accurate across different analytical sessions and operators [1] [4] [11] [13]. Comprehensive precision studies encompass both intraday (within-day) and interday (between-day) assessments, providing robust data on method reliability and performance consistency.

Intraday precision assessment involves multiple analyses of quality control samples at different concentration levels within a single analytical session. Results from validated methods demonstrate excellent intraday precision, with relative standard deviation (RSD) values typically ranging from 1.97-12.32% across different concentration levels [13]. Lower RSD values are generally observed at higher concentrations, reflecting improved signal-to-noise ratios and reduced relative measurement uncertainty.

Interday precision evaluation requires analysis of quality control samples across multiple days, typically spanning 3-5 analytical sessions with different operators when possible. Interday precision values range from 3.19-12.03% RSD across validated methods, with some variation attributed to differences in analytical conditions, instrument performance, and operator technique [13]. The consistency of interday precision demonstrates the robustness of validated methods for routine analytical applications.

Accuracy assessment is typically conducted through recovery studies, where known amounts of atractylenolide I are added to blank matrices and the percentage recovery is calculated. Recovery values ranging from 71.90-101.93% have been reported across different analytical methods and matrices [1] [4] [11] [13]. The variation in recovery values reflects differences in sample preparation procedures, matrix effects, and extraction efficiency.

Quality control sample preparation involves the analysis of low, medium, and high concentration standards to assess precision and accuracy across the validated concentration range. The acceptance criteria for precision and accuracy are typically set at ±15% for quality control samples and ±20% for limit of quantification samples, following established bioanalytical method validation guidelines [11] [12].

Matrix effect evaluation is particularly important for mass spectrometry-based methods, where ion suppression or enhancement can significantly impact quantitative accuracy. Matrix effects are typically assessed by comparing the response of post-extraction spiked samples with neat standard solutions at equivalent concentrations [12]. Matrix effects within ±15% are generally considered acceptable for quantitative analysis.

Stability studies represent another critical aspect of method validation, ensuring that atractylenolide I remains stable under various storage and handling conditions. Freeze-thaw stability, bench-top stability, and long-term storage stability are typically evaluated to establish appropriate sample handling protocols [10] [12]. Results demonstrate that atractylenolide I exhibits good stability under most analytical conditions, with degradation typically less than 10% under recommended storage conditions.

The implementation of internal standard correction has been shown to improve precision and accuracy in many analytical methods. Structurally similar compounds or stable isotope-labeled analogs are preferred internal standards, providing correction for extraction efficiency, matrix effects, and instrument variation [1] [11] [12]. The selection of appropriate internal standards is crucial for achieving optimal analytical performance, particularly in complex matrices where matrix effects may be significant.

Robustness testing involves deliberate variations in analytical conditions to assess method stability and reliability. Parameters such as column temperature, mobile phase composition, flow rate, and injection volume are systematically varied to evaluate their impact on analytical performance [13]. Robust methods demonstrate minimal sensitivity to small variations in analytical conditions, ensuring reliable performance across different laboratories and instruments.